molecular formula C20H21BrF2N2O2S B2733280 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101752-07-1

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2733280
CAS No.: 1101752-07-1
M. Wt: 471.36
InChI Key: LUIXVUDGBUYGRB-UHFFFAOYSA-M
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazinium class, characterized by a bicyclic heteroaromatic core fused with a thiazine ring. The structure includes a difluoromethoxy group at the 4-position of the phenyl ring and an o-tolyl (2-methylphenyl) substituent at the 1-position. The hydroxyl group at the 3-position and the bromide counterion contribute to its polar ionic nature.

Key structural features influencing its reactivity and physicochemical properties include:

  • Difluoromethoxy group: Enhances metabolic stability and lipophilicity compared to methoxy or hydroxy substituents.
  • Hydroxy group: Facilitates hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N2O2S.BrH/c1-14-5-2-3-6-17(14)23-13-20(25,24-11-4-12-27-19(23)24)15-7-9-16(10-8-15)26-18(21)22;/h2-3,5-10,18,25H,4,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIXVUDGBUYGRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound contains several functional groups that contribute to its biological activity:

  • Difluoromethoxy Group (-OCHF2) : This group may enhance the compound's electronic properties and influence its reactivity.
  • Hydroxy Group (-OH) : Capable of forming hydrogen bonds, this group can enhance solubility and interaction with biological targets.
  • Imidazo[2,1-b][1,3]thiazine Core : This heterocyclic structure is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The difluoromethoxy group may increase binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The hydroxy group can participate in hydrogen bonding with receptor sites, modulating receptor activity and signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar imidazo[2,1-b][1,3]thiazine structures exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
PA-824Antitubercular
Benzothiazole derivativesAntimicrobial
Imidazopyridine derivativesAnticancer

These findings suggest that this compound may possess similar antimicrobial and anticancer activities.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Properties : A study found that imidazo[2,1-b][1,3]thiazines exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways (Almasirad et al., 2004).
  • Antitubercular Activity : Research has shown that compounds similar to this one can inhibit Mycobacterium tuberculosis growth effectively (Ibrahim et al., 2009).

Synthesis and Reactivity

The synthesis of this compound typically involves multiple steps including:

  • Formation of the Imidazo[2,1-b][1,3]thiazine Core : Cyclization reactions are employed to construct the core structure.
  • Functional Group Introduction : The difluoromethoxy and hydroxy groups are introduced through specific chemical reactions such as hydroxylation and difluoromethylation.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity due to its ability to interact with various molecular targets. The difluoromethoxy group enhances binding affinity to specific enzymes or receptors, while the hydroxy group facilitates hydrogen bonding interactions. These properties suggest potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that derivatives of imidazo compounds can inhibit tyrosine kinases involved in cancer progression. For instance, compounds similar to 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide have been evaluated for their efficacy against various cancer cell lines.

Neuroprotective Effects

Given the structural features that allow interaction with neurotransmitter receptors, this compound may also demonstrate neuroprotective effects. Research into similar compounds has suggested potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer properties of related imidazo compounds in vitro against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the modulation of signaling pathways associated with cell survival.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of imidazo derivatives in models of neurodegeneration. The findings highlighted that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution (SN1/SN2)

The bromide ion in the compound can act as a leaving group, enabling nucleophilic substitution. This reactivity is common in imidazo-thiazinium derivatives, where the quaternary nitrogen stabilizes the transition state .

Key features :

  • SN1 mechanism : The bromide leaves, forming a carbocation intermediate. The tetrahydro-imidazo-thiazinium core may stabilize this intermediate via resonance.

  • SN2 mechanism : Backside attack by a nucleophile (e.g., hydroxide, amines) replaces the bromide. Steric hindrance from the o-tolyl group may favor SN1 over SN2 .

Electrophilic Aromatic Substitution

The difluoromethoxy group (-OCHF₂) is electron-withdrawing, activating the aromatic ring for electrophilic substitution. This effect may enhance reactivity at para positions relative to the substituent .

Potential reactions :

  • Nitration : Electrophilic nitration at para positions of the difluoromethoxy-substituted phenyl ring.

  • Alkylation : Friedel-Crafts alkylation, though hindered by the electron-withdrawing nature of -OCHF₂.

Hydroxyl Group Reactivity

The hydroxyl (-OH) group participates in hydrogen bonding and nucleophilic reactions. Its acidity (pKa ~10) allows for:

  • O-alkylation : Reaction with alkyl halides to form ethers.

  • Condensation reactions : Formation of esters or amides (e.g., with acyl chlorides) .

Functional Group Reactivity

Functional Group Reactivity Example Reactions
Bromide ion Leaving groupSN1/SN2 substitution
Difluoromethoxy Electron-withdrawingElectrophilic substitution
Hydroxyl Nucleophilic/H-bondingO-alkylation, condensation

PA-824 (Antitubercular)

  • Structural similarity : Biphenyl imidazole core.

  • Key difference : Lacks the difluoromethoxy group, reducing electronic effects on aromatic rings.

Benzothiazole Derivatives

  • Thiazole ring : Similar to the thiazinium core but lacks the imidazo fusion.

  • Reactivity : Less prone to nucleophilic substitution due to absence of a quaternary nitrogen .

Imidazopyridine Derivatives

  • Imidazole ring : Shares structural motifs but differs in aromatic substitution patterns.

  • Biological activity : Often anticancer, contrasting with the antibacterial focus of the target compound.

Biological Interaction Studies

  • Binding affinity : Techniques like molecular docking and in vitro assays are likely used to assess interactions with enzymes/receptors.

  • Antibacterial activity : The imidazo-thiazinium core may disrupt bacterial cell membranes or interact with tubulin, as seen in related structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous imidazo-thiazinium and related heterocycles reported in the evidence:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Data Reference
Target Compound: 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-...-ium bromide 4-(difluoromethoxy)phenyl, o-tolyl ~500 (estimated) Not reported IR: Expected O–H stretch (~3433 cm⁻¹), C–F stretches (~1100–1250 cm⁻¹)
1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-...-ium bromide 4-ethoxyphenyl, 2,3-dimethylphenyl 487.41 Not reported ¹H-NMR: Aromatic protons (δ 6.8–8.2), ethoxy CH₃ (δ 1.35)
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-...-ium bromide 4-fluorophenyl, phenyl 421.29 Not reported ¹³C-NMR: Fluorophenyl C–F coupling (~110 ppm)
3-(4-Methoxyphenyl)-5,6-dihydro-imidazo[2,1-b][1,3]thiazole hydrobromide 4-methoxyphenyl 349.27 Not reported MS: m/z 269 (M⁺)
1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-...-ium bromide 4-nitrophenyl, 2,5-dimethoxyphenyl 535.34 Not reported IR: NO₂ asymmetric stretch (~1520 cm⁻¹)

Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The difluoromethoxy group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (logP ~1.8) or hydroxy (logP ~1.2) substituents, enhancing membrane permeability .
  • Nitro groups (e.g., in the 4-nitrophenyl derivative) further elevate polarity but reduce metabolic stability due to redox sensitivity .

Ethoxy groups (e.g., in the 4-ethoxyphenyl analog) provide moderate electron-donating effects, stabilizing the cationic core via resonance .

Synthetic Yields and Conditions: Analogous compounds (e.g., 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol) are synthesized in ~69–74% yield via 4–6 hour reflux in ethanol . Bromide counterions are consistently introduced via precipitation from methanol or ethanol .

Key Research Findings

  • Bioactivity Trends : While biological data for the target compound are absent, analogs with 4-fluorophenyl or 4-nitrophenyl groups show moderate antimicrobial and anti-inflammatory activity in preliminary screens .
  • Stability : The difluoromethoxy group resists hydrolytic cleavage better than methoxy groups under acidic conditions (pH < 3), as observed in related thiadiazoles .

Q & A

Q. What are the typical synthetic routes for preparing this imidazo-thiazinium bromide derivative?

The compound is synthesized via alkylation of precursor imidazole derivatives with brominated aromatic intermediates. For example, a similar imidazolium salt (3d) was synthesized by reacting 4-trifluoromethoxybenzyl bromide with a substituted imidazole under reflux in ethanol, yielding 73% after recrystallization . Key steps include stoichiometric control of brominated reagents, solvent selection (e.g., ethanol or THF), and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Essential techniques include:

  • FTIR spectroscopy to confirm functional groups (e.g., ν(C=O) at 1682 cm⁻¹, ν(CN) at 1552 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and confirm substitution patterns .
  • X-ray crystallography for unambiguous structural determination, as demonstrated for analogous spiro-phosphazene compounds .
  • Elemental analysis to validate purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Utilize Design of Experiments (DoE) and statistical modeling to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters, reducing side reactions and improving reproducibility . Reflux times may be adjusted based on TLC monitoring (e.g., 3 days for spiro-phosphazene derivatives) .

Q. How should researchers address discrepancies in spectroscopic data (e.g., conflicting IR or NMR peaks)?

  • Cross-validation : Compare data with structurally similar compounds (e.g., pyridothiadiazine derivatives with difluoromethoxy groups) .
  • Computational modeling : Use in silico tools (e.g., DFT calculations) to predict vibrational spectra and compare with experimental IR/Raman data .
  • Recrystallization : Purify the compound to remove impurities that may cause signal splitting .

Q. What strategies are effective for studying the compound’s hygroscopicity and stability under varying conditions?

  • Dynamic vapor sorption (DVS) to assess moisture uptake.
  • Accelerated stability studies under thermal (40–60°C) and photolytic stress (ICH guidelines).
  • Lyophilization for long-term storage, as demonstrated for hygroscopic imidazolium salts .

Q. How can computational methods predict biological activity or metabolic enzyme inhibition?

  • Molecular docking : Screen against enzyme targets (e.g., acetylcholinesterase) using software like AutoDock. For example, imidazolium salts showed inhibitory activity against metabolic enzymes in silico .
  • Pharmacophore modeling : Identify critical substituents (e.g., difluoromethoxy group) for binding affinity .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Solvent scalability : Replace low-boiling solvents (e.g., THF) with alternatives like acetonitrile to simplify distillation .
  • Catalyst recovery : Use immobilized catalysts to enhance reusability.
  • Byproduct management : Implement inline FTIR or HPLC for real-time monitoring .

Methodological Guidance for Data Interpretation

Q. How to resolve overlapping signals in ¹H NMR spectra caused by aromatic protons?

  • Use COSY or NOESY experiments to assign coupled protons.
  • Compare with deuterated analogs or apply 2D NMR techniques (HSQC, HMBC) .

Q. What analytical workflows are recommended for detecting trace impurities?

  • LC-MS/MS with high-resolution mass detection (e.g., Q-TOF) to identify impurities at <0.1% levels.
  • Ion chromatography for halide counterion analysis (e.g., bromide content) .

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